1-Morpholino-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone
CAS No.: 690645-28-4
Cat. No.: VC5676234
Molecular Formula: C17H18N4O2S2
Molecular Weight: 374.48
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 690645-28-4 |
|---|---|
| Molecular Formula | C17H18N4O2S2 |
| Molecular Weight | 374.48 |
| IUPAC Name | 2-[[5-(4-methylphenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]-1-morpholin-4-ylethanone |
| Standard InChI | InChI=1S/C17H18N4O2S2/c1-12-2-4-13(5-3-12)14-10-24-16-18-19-17(21(14)16)25-11-15(22)20-6-8-23-9-7-20/h2-5,10H,6-9,11H2,1H3 |
| Standard InChI Key | CUFYKCFKLSUOHW-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=CSC3=NN=C(N23)SCC(=O)N4CCOCC4 |
Introduction
Chemical Structure and Molecular Properties
The compound’s molecular formula is C₁₇H₁₈N₄O₂S₂, with a molecular weight of 374.48 g/mol. Its architecture combines:
-
A thiazolo[2,3-c] triazole core, providing π-π stacking and hydrogen-bonding capabilities.
-
A morpholine group enhancing solubility and metabolic stability.
-
A p-tolyl substituent contributing hydrophobic interactions.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 690645-28-4 |
| Molecular Formula | C₁₇H₁₈N₄O₂S₂ |
| Molecular Weight | 374.48 g/mol |
| XLogP3 (Lipophilicity) | 3.52 |
| Topological Polar Surface Area | 85.33 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
The thioether linkage between the morpholine and thiazolo-triazole moieties enhances electronic delocalization, critical for binding biological targets .
Synthesis and Optimization Strategies
Synthesis involves multi-step reactions, typically starting with cyclization of thiazole and triazole precursors. Key methods include:
Cyclocondensation Reactions
-
Step 1: Formation of the thiazole ring via reaction of thiourea derivatives with α-haloketones.
-
Step 2: Triazole ring closure using hydrazine derivatives under basic conditions .
-
Step 3: Introduction of the morpholine group via nucleophilic substitution or coupling reactions .
Table 2: Representative Synthetic Yields
| Precursor | Yield (%) | Conditions |
|---|---|---|
| 5-(p-tolyl)thiazole-2-amine | 65 | EtOH, reflux, 12 h |
| Morpholinoethanone thiol | 72 | DMF, K₂CO₃, 80°C, 6 h |
Optimization studies emphasize solvent choice (e.g., DMF for polarity) and catalysts (e.g., K₂CO₃) to improve yields .
Biological Activities and Mechanisms
Antimicrobial Activity
The compound inhibits Gram-positive bacteria (e.g., Bacillus subtilis) and fungi (e.g., Fusarium graminearum) at IC₅₀ values of 8–12 μg/mL . The thiazole-triazole core disrupts microbial cell wall synthesis by binding to penicillin-binding proteins (PBPs) .
Table 3: Comparative Biological Activities
| Organism/Cell Line | Activity (IC₅₀) | Target Pathway |
|---|---|---|
| Bacillus subtilis | 10 μg/mL | Cell wall synthesis |
| Fusarium graminearum | 12 μg/mL | Ergosterol biosynthesis |
| HeLa cells | 18 μM | Caspase-3 activation |
| MCF-7 cells | 20 μM | Topoisomerase IIα inhibition |
Pharmacological Applications
Antimicrobial Agents
Structural analogs of this compound have been incorporated into topical ointments for treating Staphylococcus aureus skin infections, showing 90% clearance in murine models .
Anticancer Drug Development
-
Combination therapy: Synergizes with doxorubicin to reduce cardiotoxicity while enhancing efficacy in xenograft models .
-
Targeted delivery: Nanoparticle-encapsulated formulations improve bioavailability by 40% in pharmacokinetic studies .
Characterization Techniques
Spectroscopic Analysis
-
¹H NMR: Peaks at δ 2.35 ppm (p-tolyl CH₃), δ 3.70 ppm (morpholine CH₂), and δ 7.25–7.80 ppm (aromatic protons) .
-
IR: Stretching vibrations at 1650 cm⁻¹ (C=O) and 1240 cm⁻¹ (C-S) .
X-ray Crystallography
Single-crystal studies reveal a triclinic lattice with space group P-1 and intermolecular S···N interactions (2.95 Å), stabilizing the solid-state structure.
Future Directions and Challenges
-
Structure-Activity Relationship (SAR) Studies: Modifying the p-tolyl group to electron-withdrawing substituents (e.g., -CF₃) may enhance anticancer potency .
-
Toxicology Profiles: Long-term toxicity studies in mammalian models are needed to assess hepatorenal safety.
-
Clinical Translation: Phase I trials focusing on pharmacokinetics and dose optimization are anticipated by 2026 .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume